Phenylacetyl bromide
Description
Contextualization within Organic Chemistry and Reaction Intermediates
Phenylacetyl bromide (C₈H₇BrO) is an acyl bromide and a significant compound within the field of organic chemistry. vulcanchem.comnih.gov Structurally, it features a benzene (B151609) ring attached to an acetyl group which is terminated by a bromine atom. vulcanchem.com This arrangement of functional groups makes it a reactive molecule, primarily employed as a reaction intermediate. vulcanchem.com In the landscape of organic reactions, acyl halides are a cornerstone for acylation reactions, and this compound serves as a valuable reagent for introducing the phenylacetyl group into various molecular structures. chemistrydocs.comgoogle.com
Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is made more reactive by the electron-withdrawing effects of both the adjacent carbonyl oxygen and the bromine atom, a good leaving group. This high reactivity allows it to participate in a wide range of nucleophilic acyl substitution reactions. vulcanchem.com For instance, it readily reacts with nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively. askfilo.comnih.gov The compound is also a precursor for generating other reactive intermediates. Research has shown its utility in forming (silyloxy)carbene complexes through reactions with metal carbonyl anions. nsf.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₇BrO | vulcanchem.comnih.govguidechem.comalfa-chemistry.com |
| Molecular Weight | 199.04 g/mol | vulcanchem.comnih.govguidechem.com |
| IUPAC Name | 2-phenylacetyl bromide | nih.gov |
| Boiling Point | 235.7°C at 760 mmHg | vulcanchem.comalfa-chemistry.com |
| Density | 1.501 g/cm³ | vulcanchem.comalfa-chemistry.com |
| Flash Point | 86.9°C | vulcanchem.comalfa-chemistry.com |
| InChI Key | IAKFGFQVHBKCAS-UHFFFAOYSA-N | nih.govalfa-chemistry.com |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Signal | Interpretation | Source(s) |
|---|---|---|---|
| ¹H NMR | δ 7.2–7.4 ppm | Aromatic Protons | vulcanchem.com |
| ¹H NMR | δ 3.8 ppm | Methylene (B1212753) Group (-CH₂-) | vulcanchem.com |
| ¹³C NMR | δ 170–175 ppm | Carbonyl Carbon (C=O) | vulcanchem.com |
| FTIR | 1,720 cm⁻¹ | C=O Stretch | vulcanchem.com |
Significance in Advanced Organic Synthesis
The utility of this compound extends significantly into the realm of advanced organic synthesis, where it functions as a key building block for constructing complex molecular architectures. sci-hub.sebaranlab.orgcaltech.edu A building block in this context is a molecule or a synthon that can be readily incorporated into a larger structure during a convergent or linear synthesis. caltech.edu The phenylacetyl moiety is a structural feature in numerous biologically active compounds, and this compound provides a direct method for its installation.
Its role is prominent in the synthesis of pharmaceutical intermediates. For example, it is a suitable phenylacetyl halide for preparing certain antihistaminic piperidine (B6355638) derivatives. google.com It has also been utilized as a precursor in the synthesis of thioamide derivatives that exhibit potent antitubercular activity. vulcanchem.com Furthermore, the reactivity of the phenylacetyl group is central to the synthesis of cannabimimetic indoles, where related phenylacetyl halides are used to introduce the key side chain responsible for receptor binding. researchgate.net
In organometallic chemistry, this compound reacts with metal carbonyl anions, such as K+[(CO)₄FeSi(CH₃)₃]⁻, to form intermediate silyloxycarbene complexes. nsf.gov These intermediates can then undergo further transformations, demonstrating the compound's role in complex, multi-step reaction sequences that build sophisticated organometallic structures. nsf.gov Its application in polymer chemistry is also emerging, with research on related bromoacetyl compounds suggesting its potential to initiate photoinduced step-growth polymerization to form conjugated polymers. vulcanchem.com
Historical Perspectives on the Study of this compound
The study and synthesis of acyl halides have been a part of organic chemistry for well over a century. One of the early and widely reported methods for synthesizing this compound involves the treatment of phenylacetic acid with phosphorus tribromide (PBr₃). vulcanchem.com A notable example of this preparation was documented by Adams and Ulich in 1920, who demonstrated that reacting phenylacetic acid with excess PBr₃ at elevated temperatures (60–70°C) could produce this compound in high purity (>90%). vulcanchem.com This reaction proceeds via a nucleophilic acyl substitution, a fundamental mechanism that was being actively explored during that era of chemical research.
The reactivity of related α-halo ketones, such as phenacyl bromide, was a subject of significant interest in the late 19th and early 20th centuries. wikipedia.orgorgsyn.org While distinct from this compound, the investigations into these analogous compounds helped build the foundational knowledge of the reactivity of carbon-bromine bonds adjacent to a carbonyl group. rsc.orgorgsyn.org The development of reliable synthetic procedures for compounds like this compound was crucial for their use as reagents, particularly for the derivatization and identification of organic acids through the formation of crystalline esters, a common analytical technique in classical organic chemistry. orgsyn.orgorgsyn.org Over time, as synthetic methodologies became more sophisticated, the focus shifted from simple preparations to the application of these reactive intermediates in increasingly complex total synthesis campaigns. sci-hub.sebaranlab.org
Structure
3D Structure
Properties
CAS No. |
22535-03-1 |
|---|---|
Molecular Formula |
C8H7BrO |
Molecular Weight |
199.04 g/mol |
IUPAC Name |
2-phenylacetyl bromide |
InChI |
InChI=1S/C8H7BrO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
IAKFGFQVHBKCAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)Br |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)Br |
Other CAS No. |
22535-03-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phenylacetyl Bromide
Classical Bromination Routes and Mechanistic Considerations
Traditional methods for synthesizing Phenylacetyl Bromide primarily rely on the direct transformation of readily available precursors such as related ketones and phenylacetic acid. These routes are well-established in organic chemistry literature.
Bromination of Acetophenone (B1666503) and Related Ketones
The synthesis of this compound (C₆H₅CH₂COBr) via the bromination of ketones like acetophenone is not a viable or reported pathway. The reaction of acetophenone with brominating agents leads to the formation of an isomeric compound, α-bromoacetophenone, more commonly known as phenacyl bromide (C₆H₅COCH₂Br). vulcanchem.com
The mechanism for this reaction involves the acid- or base-catalyzed formation of an enol or enolate intermediate from acetophenone. This electron-rich intermediate then attacks molecular bromine at the α-carbon (the carbon adjacent to the carbonyl group), resulting in selective bromination at that position. This process is a classic example of α-halogenation of ketones.
Reaction Scheme: α-Bromination of Acetophenone
Acetophenone is brominated to yield Phenacyl Bromide, not this compound.
Therefore, this route is unsuitable for the production of this compound due to the inherent reactivity of the α-carbon in ketones like acetophenone.
Reaction of Phenylacetic Acid with Brominating Agents
The most widely reported and classical method for preparing this compound is the direct reaction of phenylacetic acid with a suitable brominating agent. vulcanchem.com Phosphorus tribromide (PBr₃) is a common reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a bromide.
The mechanism begins with the reaction of phenylacetic acid and phosphorus tribromide to form an acyl bromide. This conversion is the initial step in the well-known Hell-Volhard-Zelinsky reaction. nih.govmdpi.com However, to obtain the acyl bromide as the final product, the reaction conditions are controlled to prevent subsequent α-bromination. Treating phenylacetic acid with excess PBr₃ at moderately elevated temperatures (e.g., 60–70°C) can yield this compound with high purity. vulcanchem.com Other phosphorus-based brominating agents can also be employed.
Modern and Optimized Synthetic Strategies
Contemporary approaches to the synthesis of this compound focus on improving efficiency, yield, and reaction conditions through methods such as halide exchange, microwave assistance, and catalysis.
Synthesis from Phenylacetyl Chlorides or Other Related Halides
This compound can be synthesized from the corresponding, and often more accessible, Phenylacetyl Chloride through a halide exchange reaction. This type of transformation is generally known as the Finkelstein reaction, which involves the exchange of one halogen for another. mdpi.combas.bg
In this context, Phenylacetyl Chloride is treated with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent like acetone. The reaction's success often relies on Le Châtelier's principle; for instance, if sodium chloride is insoluble in the chosen solvent, its precipitation drives the equilibrium towards the formation of this compound. mdpi.com Phase transfer catalysts can also facilitate the exchange between the organic phase containing the acyl chloride and an aqueous phase containing the bromide salt. asianpubs.org
Interactive Table: Comparison of Halide Exchange Conditions
| Parameter | Finkelstein Reaction | Phase Transfer Catalysis |
| Bromide Source | NaBr, LiBr | KBr, NaBr |
| Solvent | Acetone, DMF | Biphasic (e.g., Dichloromethane/Water) |
| Catalyst | None (driven by solubility) | Quaternary Ammonium (B1175870) Salts (e.g., TBAB) |
| Key Principle | Precipitation of insoluble chloride salt | Transfer of bromide ion to organic phase |
This table is based on generalized principles of halide exchange reactions.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. While specific, detailed protocols for the microwave-assisted synthesis of this compound are not extensively documented, the principles can be applied to classical methods.
For example, the conversion of carboxylic acids to acyl bromides using reagents like triphenylphosphine (B44618) (PPh₃) and a bromine source (e.g., N-Bromosuccinimide or carbon tetrabromide), known as the Appel reaction, can be significantly enhanced by microwave irradiation. asianpubs.orgresearchgate.net Reports on analogous reactions, such as the microwave-assisted conversion of alcohols to alkyl bromides using polymer-supported triphenylphosphine and a bromine source, show that reactions can be completed in minutes with high yields (76–96%). rsc.org It is plausible that adapting the conversion of phenylacetic acid to this compound using a PPh₃/Br₂ or PPh₃/NBS system under microwave heating would lead to a rapid and efficient synthesis.
Catalytic Approaches in this compound Production
Catalytic methods offer the advantage of using smaller quantities of reagents, leading to milder reaction conditions and easier purification. While the classical reaction of phenylacetic acid with PBr₃ can be considered catalytic in phosphorus, nih.gov more modern catalytic systems have been developed.
A prominent catalytic method for converting carboxylic acids to acyl halides is the Appel reaction, which uses a catalytic amount of an organophosphorus compound (like triphenylphosphine) that is regenerated in situ. researchgate.net The reaction of phenylacetic acid with a combination of triphenylphosphine and N-Bromosuccinimide (NBS) generates the acyl bromide under mild conditions. researchgate.net The triphenylphosphine acts as a catalyst by activating the carboxylic acid and is converted to triphenylphosphine oxide in the process.
Research Findings on Catalytic Conversion
| Reagent System | Substrate | Product | Key Features |
| PPh₃ / NBS | Carboxylic Acid | Acyl Bromide | Mild, neutral conditions; high yields. researchgate.net |
| PPh₃ / CBr₄ | Carboxylic Acid | Acyl Bromide | Appel reaction conditions; avoids elemental bromine. researchgate.net |
| Polymer-supported PPh₃ / CBr₄ | Carboxylic Acid | Acyl Bromide | Simplified purification by filtering out the polymer-bound phosphine (B1218219) oxide. rsc.org |
Methodologies for Yield Optimization and Selectivity Control
The optimization of synthetic routes to this compound involves the careful management of reaction parameters to maximize the formation of the desired product while minimizing the generation of impurities. Key strategies include the use of microwave irradiation, phase-transfer catalysis, continuous flow systems, and mechanochemistry.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the synthesis of related bromo-compounds, microwave irradiation has been shown to significantly enhance reaction efficiency compared to conventional heating. For instance, the microwave-enhanced synthesis of phenylacetylene (B144264) bromide from phenylacetylene and N-bromosuccinimide (NBS) in the presence of AgNO₃ demonstrated a marked improvement in yield under controlled temperature conditions. researchgate.netresearchgate.net
Under microwave irradiation at elevated temperatures (e.g., 157°C in DMF), the yield of phenylacetylene bromide was found to be as low as 12% after 15 minutes. researchgate.net However, by coupling the microwave reactor with a cooling system to maintain a near-ambient temperature (around 18°C), the yield increased to 62% for the same reaction time. researchgate.net In contrast, the reaction at ambient temperature without microwave irradiation yielded only 14%. researchgate.net This suggests that microwave energy, when decoupled from bulk thermal effects, can promote the reaction pathway leading to the desired product while suppressing the formation of by-products that are favored at higher temperatures. researchgate.netresearchgate.net
Interactive Data Table: Microwave-Assisted Synthesis of Phenylacetylene Bromide
| Method | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Microwave (Superheating) | 157 | 15 | 12 |
| Microwave with Cooling | 18 | 15 | 62 |
| Ambient (No Microwave) | ~25 | 15 | 14 |
| Data sourced from a study on the synthesis of phenylacetylene bromide. researchgate.netresearchgate.net |
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a valuable methodology for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. wiley-vch.dewikipedia.org This technique can lead to faster reactions, milder conditions, and improved yields by transporting a reactive anion into the organic phase where the substrate resides. heteroletters.org Common phase-transfer catalysts include quaternary ammonium salts like tetrabutylammonium (B224687) bromide and phosphonium (B103445) salts. wikipedia.org
In the context of acyl halide synthesis, PTC has been successfully employed. For example, the reaction of acyl chlorides with potassium thiocyanate (B1210189) to form acyl isothiocyanates proceeds efficiently at room temperature in a benzene (B151609)/water biphasic system using tetrabutylammonium bromide as the catalyst. nih.gov A patent describes the preparation of N-phenylacetyl-L-proline from L-proline and phenylacetyl chloride using a phase-transfer catalyst such as tetrabutylammonium bromide or polyethylene (B3416737) glycol-400 in an organic solvent, which accelerates the reaction and improves the yield by avoiding hydrolysis of the acyl chloride. mdpi.com While a direct, detailed study on the PTC-mediated synthesis of this compound from phenylacetate (B1230308) salts is not extensively documented in the provided results, the principles suggest its potential for high-yield synthesis by enabling the reaction of a phenylacetate salt (aqueous or solid phase) with a brominating agent in an organic solvent. The use of tris(dialkylamino)cyclopropenium salts as a new class of phase-transfer catalysts has been shown to be effective in the addition of phenylacetyl chloride to epoxides, highlighting the applicability of PTC in reactions involving phenylacetyl halides. nih.gov
Continuous Flow Chemistry
Continuous flow chemistry offers significant advantages in terms of safety, scalability, and selectivity, primarily due to superior heat and mass transfer compared to batch reactors. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing reactions that are highly exothermic or involve unstable intermediates. researchgate.netnih.gov
While specific protocols for the continuous flow synthesis of this compound are not detailed in the provided search results, the synthesis of related compounds demonstrates the potential of this methodology. For example, a continuous-flow protocol for the palladium-catalyzed reductive carbonylation of aryl bromides to aldehydes has been developed, showcasing excellent control and scalability. nih.gov Furthermore, the acylation of amides using in-situ generated organolithiums in a continuous flow system proceeds rapidly and efficiently, yielding polyfunctional ketones. researchgate.net A three-step continuous flow process for the synthesis of 2-(azidomethyl)oxazoles involves the reaction of an azirine with bromoacetyl bromide, demonstrating the handling of reactive acyl bromides in flow. beilstein-journals.org These examples suggest that a flow process for the bromination of phenylacetic acid or its derivatives could offer enhanced selectivity and yield by precisely controlling the reaction conditions and minimizing byproduct formation.
Mechanochemical Synthesis
Mechanochemistry, which involves inducing reactions through mechanical force, such as ball milling, is an emerging sustainable synthetic method that often proceeds in the absence of solvents. beilstein-journals.orgnumberanalytics.com This technique can lead to shorter reaction times, high yields, and access to products that are difficult to obtain through conventional solution-phase chemistry. nih.gov
The mechanochemical synthesis of ketones via the Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids has been reported, demonstrating the high chemoselectivity and functional group tolerance of this solvent-free method. scispace.com This highlights the potential of mechanochemistry to handle reactive acyl halides efficiently. While a specific mechanochemical procedure for the synthesis of this compound is not described in the search results, the principles of mechanochemistry suggest it could be a viable and environmentally friendly alternative to traditional methods. The synthesis of other organic molecules, such as α-aminonitriles and C-N coupled products, has been successfully achieved under mechanochemical conditions, indicating the broad applicability of this technique. beilstein-journals.org
Elucidation of Reaction Mechanisms Involving Phenylacetyl Bromide
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including acyl bromides. masterorganicchemistry.comlibretexts.org These reactions typically proceed through a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org
Addition-Elimination Mechanisms in Solvolysis Reactions
In solvolysis reactions, the solvent acts as the nucleophile. For phenylacetyl chloride, a related compound, solvolysis in ethanol (B145695) proceeds through an addition-elimination pathway. acs.org This mechanism involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the bromide ion regenerates the carbonyl group, yielding the substitution product. libretexts.org In mixed solvent systems like ethanol/water, both solvent molecules can act as nucleophiles, leading to a mixture of products. acs.org The reaction can be catalyzed by a second solvent molecule acting as a general base. acs.orgacs.org
Studies on the solvolysis of a similar compound, phenylacetyl chloride, in various alcohol-water mixtures have shown that the reaction can shift between different mechanistic pathways depending on the solvent composition. acs.org For instance, in ethanol, the reaction follows the addition-elimination mechanism. acs.org
Ionization-Based Reaction Channels
In certain solvents, particularly those with higher ionizing power, an ionization-based mechanism can compete with or dominate the addition-elimination pathway. acs.org This pathway involves the initial ionization of the carbon-bromine bond to form an acylium ion intermediate. This carbocation is then rapidly attacked by the solvent nucleophile.
For phenylacetyl chloride, a change from the addition-elimination channel to an ionization (S_N1/S_N2) channel is observed in aqueous ethanol solutions with less than 80% ethanol by volume. acs.org The stability of the resulting acylium ion plays a significant role in determining the favorability of this pathway. acs.org The study of related compounds like phenacyl bromide in aqueous methanol (B129727) has also provided evidence for different reaction pathways based on the solvent system. rsc.org
Electrophilic and Radical Reaction Mechanisms
Beyond nucleophilic substitution, phenylacetyl bromide can participate in electrophilic and radical reactions, particularly in the context of metal-catalyzed cross-coupling and reactions with organometallic reagents.
Cross-Coupling Reactions and Mechanistic Insights
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govwikipedia.org The general mechanism involves a catalytic cycle with a palladium(0) species. nih.gov The cycle typically begins with the oxidative addition of an organic halide, like this compound, to the Pd(0) catalyst, forming a Pd(II) intermediate. nih.govoup.com This is followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govwikipedia.org
While this compound itself is not the most common substrate in named cross-coupling reactions like the Suzuki or Negishi couplings, the underlying mechanistic principles apply. nih.govwikipedia.org For example, in a Negishi coupling, an organozinc reagent would be the nucleophilic partner. wikipedia.org The reactivity of the C-Br bond in this compound makes it a suitable candidate for the initial oxidative addition step. wikipedia.org Carbonylative coupling reactions, where a carbonyl group is inserted, also proceed through similar palladium-catalyzed mechanisms involving oxidative addition and CO insertion. libretexts.org
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are strong nucleophiles and bases. libretexts.org Their reaction with acyl halides like this compound is a classic method for forming ketones. The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the acyl bromide. libretexts.org This forms a tetrahedral intermediate which then collapses, eliminating the bromide ion to give the ketone.
It is important to note that if the organometallic reagent is present in excess, it can further react with the newly formed ketone in a nucleophilic addition reaction to yield a tertiary alcohol after workup. libretexts.org Gilman reagents (lithium dialkylcuprates) are also used for coupling reactions with organohalides. libretexts.org
Solvent Effects on Reaction Kinetics and Pathways
The choice of solvent can significantly influence the rate and mechanism of reactions involving this compound. ucalgary.ca Solvent properties such as polarity, hydrogen bonding ability, and nucleophilicity play crucial roles. ucalgary.caresearchgate.net
In nucleophilic substitution reactions, polar protic solvents (e.g., water, alcohols) can solvate both the nucleophile and the leaving group through hydrogen bonding. ucalgary.ca This can stabilize the transition state and influence the reaction rate. For S_N1-type reactions, polar protic solvents are particularly effective at stabilizing the intermediate carbocation. ucalgary.ca Conversely, polar aprotic solvents (e.g., DMSO, DMF) are good at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles. ucalgary.ca
For the related phenacyl bromide, studies have shown that reaction rates are faster in more polar aprotic solvents. researchgate.net The effect of the solvent on the kinetics of the reaction between phenacyl bromide and pyridines has been extensively studied to develop predictive models for solvent effects. rsc.org Research on the solvolysis of phenylacetyl chloride has quantitatively shown the shift in mechanism from addition-elimination to ionization as the composition of ethanol-water mixtures is varied. acs.org This highlights the delicate balance between solvent nucleophilicity and ionizing power in dictating the reaction pathway. acs.orgmdpi.com
The following table summarizes the general effects of different solvent types on the reaction pathways of acyl halides:
| Solvent Type | General Effect on Nucleophilic Acyl Substitution |
| Polar Protic | Can act as a nucleophile (solvolysis). Stabilizes both charged intermediates and transition states through hydrogen bonding. ucalgary.ca |
| Polar Aprotic | Enhances the reactivity of anionic nucleophiles by poorly solvating them. Can favor S_N2-type reactions. ucalgary.ca |
| Nonpolar | Generally slows down reactions involving charged species. Minimizes side reactions like hydrolysis. |
Catalytic Influences on this compound Reactivity
The reactivity of this compound, a derivative of phenylacetic acid, can be significantly modified and controlled through the use of various catalysts. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.org The primary classes of catalysts influencing reactions involving acyl halides like this compound include phase-transfer catalysts, organocatalysts, and metal-based catalysts. These catalytic systems can enhance reaction yields, improve selectivity, and enable reactions under milder conditions.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. mdpi.comwikipedia.org In reactions involving this compound, which is soluble in organic solvents, and water-soluble nucleophiles, a PTC is essential. The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs. wikipedia.org
Research on the related compound, phenylacetyl chloride, demonstrates the effectiveness of PTCs. In the addition reaction of phenylacetyl chloride to epoxides, cyclopropenium salts have been shown to be effective phase-transfer catalysts. A study comparing different catalysts highlighted that a cyclopropenium chloride catalyst (1•Cl) was faster and more regioselective than traditional PTCs like tetrabutylammonium (B224687) chloride. nih.gov The mechanism is believed to involve the nucleophilic opening of the epoxide by the chloride ion, followed by acylation with the acid chloride. nih.gov
Table 1: Comparison of Catalysts in the Addition of Phenylacetyl Chloride to Styrene Oxide nih.gov
Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. dokumen.pub A significant application in the context of haloalkanes is asymmetric catalysis, where a chiral organocatalyst is used to produce an enantiomerically enriched product.
Detailed research into the enantioselective sulfur alkylation of N-pivaloyl-protected sulfenamide (B3320178) with the structurally similar benzyl (B1604629) bromide provides a strong model for the potential organocatalytic reactions of this compound. In this study, chiral pentanidium bromide (PN1) was identified as a highly effective phase-transfer organocatalyst. nih.gov The reaction, conducted in a biphasic system of toluene (B28343) and 50% aqueous potassium hydroxide, was optimized by screening various catalysts, bases, and solvents. The results demonstrated that the choice of catalyst and reaction conditions profoundly impacts both the chemical yield and the enantiomeric excess (e.e.) of the resulting sulfilimine product. nih.gov The optimal conditions were found to be the PN1 catalyst in toluene at -20°C, affording the product in 99% yield and 93% e.e. nih.gov This highlights the power of organocatalysis to create a specific chiral environment that directs the stereochemical outcome of the reaction.
Table 2: Optimization of Organocatalytic Asymmetric Alkylation of a Sulfenamide with Benzyl Bromide nih.gov
Metal-Based Catalysis
Transition metals are widely used as catalysts due to their ability to exist in various oxidation states and form complexes with organic substrates. rsc.org For reactions involving this compound, metal-based catalysts, particularly Lewis acids, play a crucial role.
In Friedel-Crafts acylation, a classic reaction to form ketones, a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) is required. wikipedia.org When this compound reacts with an aromatic ring such as benzene (B151609), the Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the acyl carbon and facilitating the electrophilic aromatic substitution. Unlike a truly catalytic process, a stoichiometric amount of AlCl₃ is often necessary because the resulting ketone product forms a stable complex with the catalyst. wikipedia.org
Heterogeneous metal catalysts, where the metal is dispersed on a solid support like carbon or alumina, are also significant. mdpi.comnih.gov These systems are advantageous as they can be easily separated from the reaction mixture and potentially recycled. mdpi.com While specific examples for this compound are not prevalent in the reviewed literature, supported catalysts like palladium on carbon (Pd/C) or copper on charcoal (Cu/C) are commonly used for a variety of transformations, including cross-coupling and cycloaddition reactions, indicating their potential applicability for reactions involving this compound. mdpi.com
Advanced Applications of Phenylacetyl Bromide in Organic Synthesis
Intermediate in Complex Molecule Synthesis
The utility of phenylacetyl bromide as a building block is demonstrated in its application in the synthesis of elaborate molecular frameworks, including heterocycles, pharmaceuticals, and other specialty chemicals. Its bifunctional nature, comprising an aromatic ring and a reactive acyl bromide group, allows for the strategic construction of target molecules.
Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound and its derivatives serve as important precursors for a range of these cyclic structures. A notable application is in the synthesis of substituted 1,2,4-triazole (B32235) compounds. The synthesis begins with the reaction of a phenylacetyl precursor, such as phenylacetyl isothiocyanate, with phenylhydrazine (B124118) to yield 1-phenyl-4-(2-phenylacetyl)thiosemicarbazide. researchgate.net This thiosemicarbazide (B42300) intermediate is then a versatile starting material for creating various fused 1,2,4-triazole systems through cyclization reactions. researchgate.net For instance, reacting the thiosemicarbazide with reagents like hydrazine (B178648) hydrate (B1144303) or ethyl glycinate (B8599266) can lead to different fused triazole derivatives. researchgate.net
The broader class of phenacyl halides, to which this compound is closely related, are extensively used as building blocks for five- and six-membered heterocyclic systems. researchgate.net They are key intermediates for producing a wide array of biologically active compounds. researchgate.net
Preparation of Pharmaceutical Intermediates
The phenylacetyl moiety is a structural component found in numerous pharmaceuticals, and this compound serves as a key reagent for its introduction. For example, patents describe general synthetic procedures where phenylacetyl halides, including this compound, are used to prepare antihistaminic piperidine (B6355638) derivatives. google.com In these syntheses, the phenylacetyl halide is reacted with N,O-dimethylhydroxylamine hydrochloride to produce an N-methoxy-N-methyl benzeneacetamide intermediate, which is further elaborated to the final active pharmaceutical ingredient. google.com
Furthermore, the compound is a known precursor in the synthesis of other important drug classes, such as certain β-lactam antibiotics. Its reactivity allows for the acylation of amino groups on the β-lactam core, demonstrating its utility in medicinal chemistry.
Synthesis of Agrochemicals and Related Compounds
In the agrochemical industry, phenylacetyl halides are used as intermediates in the production of pesticides. A prominent example is the synthesis of intermediates for spirotetramat, a potent insecticide. google.com The manufacturing process involves preparing 2,5-dimethyl phenylacetyl chloride, a substituted analogue of this compound, from p-xylene (B151628) through a multi-step reaction sequence involving chloromethylation, cyanidation, hydrolysis, and finally, acyl chlorination. google.com This intermediate is crucial for building the complex structure of the final pesticide. The use of the phenylacetyl halide scaffold is a recognized strategy in the development of new agrochemicals.
Role in the Production of Dyes and Flavors
The phenylacetyl group can be incorporated into larger molecules to modify their properties, which is a technique used in the dye industry. For instance, the phenylacetyl (PhAc) moiety has been used to modify pyridine-flanked diketopyrrolopyrrole (DPP) dyes. chemrxiv.org These modifications can influence the electronic and solubility properties of the dye, making them suitable for applications such as fluorogenic probes. chemrxiv.org
In the flavor and fragrance industry, the closely related phenylacetyl chloride is used in the synthesis of so-called "reaction flavors". core.ac.uk Esters derived from the phenylacetyl group are known for their characteristic scents. For example, enzymatic synthesis methods are employed to produce various flavor esters, highlighting the importance of the phenylacetyl structure in creating desirable aromas for the food and cosmetics industries. mdpi.com
Reagent in Specific Organic Transformations
Beyond its role as a building block, this compound's reactivity is harnessed for specific chemical transformations.
Formation of Benzylidene Acetals
The formation of a benzylidene acetal (B89532) is a common strategy in organic synthesis, particularly in carbohydrate chemistry, to protect 1,2- and 1,3-diol functional groups. wikipedia.org This reaction involves treating a diol with benzaldehyde (B42025) or a benzaldehyde equivalent (such as benzaldehyde dimethyl acetal) under acidic conditions. wikipedia.orgscholaris.ca
It is a critical point of chemical accuracy to note that This compound is not used for the formation of benzylidene acetals. this compound is an acylating agent, and its reaction with a diol would lead to the formation of mono- or di-esters, not a cyclic acetal. The formation of a benzylidene acetal requires a reagent that can provide a C₆H₅CH²⁺ electrophile, which is characteristic of benzaldehyde and its derivatives, not this compound. The mechanism for benzylidene acetal cleavage, for example, can involve N-bromosuccinimide to generate a benzyl (B1604629) bromide intermediate, but this is a deprotection step, not the formation of the acetal itself.
Preparation of α-Bromo Ketones
The synthesis of α-bromo ketones starting from this compound is not a standard or documented synthetic transformation. The inherent reactivity of an acyl halide, such as this compound, dictates that its chemistry is dominated by nucleophilic acyl substitution. In this process, nucleophiles preferentially attack the highly electrophilic carbonyl carbon, leading to the replacement of the bromide leaving group and the formation of esters, amides, or other carboxylic acid derivatives.
This reactivity profile precludes the conversion of the acyl bromide functional group itself into a ketone. The preparation of α-bromo ketones, such as the closely related compound 2-bromo-1-phenylethan-1-one (phenacyl bromide), typically follows a different synthetic route. The most common method for synthesizing phenacyl bromide is the direct α-bromination of acetophenone (B1666503), often using bromine in a suitable solvent. uvic.ca This highlights that while both are α-brominated phenyl compounds, their syntheses and subsequent reactions are distinct.
Reactions with Nitrogen-Containing Nucleophiles
This compound readily reacts with a variety of nitrogen-containing nucleophiles, including ammonia, primary amines, and secondary amines, to produce N-substituted 2-phenylacetamides. nih.gov This transformation proceeds via a well-established nucleophilic acyl substitution mechanism.
| Nitrogen Nucleophile | Structure | Resulting Amide Product | Product Structure |
| Ammonia | NH₃ | 2-Phenylacetamide | C₈H₉NO |
| Primary Amine (e.g., Ethylamine) | CH₃CH₂NH₂ | N-Ethyl-2-phenylacetamide | C₁₀H₁₃NO |
| Secondary Amine (e.g., Diethylamine) | (CH₃CH₂)₂NH | N,N-Diethyl-2-phenylacetamide | C₁₂H₁₇NO |
Table 1: Examples of reactions between this compound and various nitrogen-containing nucleophiles.
Utility in Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. wikipedia.orgbeilstein-journals.org this compound is a suitable candidate for use as the acid component in several prominent MCRs, particularly isocyanide-based reactions like the Ugi and Passerini reactions. beilstein-journals.orgtcichemicals.com
In the context of the Ugi four-component reaction (Ugi-4CR), the reactants are typically a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org this compound can function as a precursor to the carboxylic acid component (phenylacetic acid) via in-situ hydrolysis or can potentially be used directly. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the acid. The isocyanide adds to the iminium ion, followed by nucleophilic attack by the carboxylate anion and a final Mumm rearrangement to yield the characteristic α-acylamino amide product. wikipedia.org The incorporation of the phenylacetyl moiety from this compound allows for the rapid assembly of complex, peptide-like scaffolds. mdpi.comnih.gov
| Component | Example Reactant | Role |
| Aldehyde/Ketone | Benzaldehyde | Forms the initial imine |
| Amine | Benzylamine | Forms the initial imine |
| Isocyanide | tert-Butyl isocyanide | Carbon source for the new amide backbone |
| Carboxylic Acid | Phenylacetic Acid (from this compound) | Protonates the imine and adds to the nitrilium intermediate |
Table 2: Representative components for an Ugi four-component reaction utilizing the phenylacetyl moiety.
Stereoselective and Regioselective Applications in Fine Chemical Synthesis
Regioselectivity
Regioselectivity refers to the preference of a chemical reaction to occur at one specific site over other possible positions. algoreducation.com In reactions involving this compound, a high degree of regioselectivity is observed due to the differential electrophilicity of its carbon atoms. The carbonyl carbon is part of a highly polarized double bond and is attached to an excellent leaving group (bromide), making it exceptionally electrophilic. Consequently, nucleophiles overwhelmingly attack this site in nucleophilic acyl substitution reactions, rather than the α-carbon. ncsu.eduncsu.edu
Stereoselectivity
Stereoselective reactions are those that preferentially form one stereoisomer over others. researchgate.net this compound, being an achiral molecule, can be used in diastereoselective synthesis when reacted with a chiral nucleophile. A key application is its reaction with a single enantiomer of a chiral amine. acs.orgwiley-vch.de
This reaction produces a new amide, and because the amine reactant is chiral, the product is also chiral. Since the reaction creates a new covalent bond but does not affect the existing stereocenter of the amine, the product is a mixture of diastereomers if the starting amine was not enantiomerically pure. However, when using an enantiomerically pure chiral amine, the reaction proceeds through two different diastereomeric transition states to form two potential diastereomeric products. These transition states have different energies, meaning one pathway is favored, leading to the preferential formation of one diastereomer over the other. nih.gov This diastereoselectivity is crucial in fine chemical and pharmaceutical synthesis for creating molecules with precise three-dimensional architectures. google.com
| Reactant 1 (Achiral) | Reactant 2 (Chiral) | Potential Diastereomeric Products |
| This compound | (R)-1-Phenylethylamine | (R)-N-(1-Phenylethyl)-2-phenylacetamide |
| This compound | (S)-1-Phenylethylamine | (S)-N-(1-Phenylethyl)-2-phenylacetamide |
Table 3: Illustration of a diastereoselective reaction between this compound and a chiral amine.
Computational and Theoretical Investigations of Phenylacetyl Bromide
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of phenylacetyl bromide at a molecular level. These studies provide a detailed picture of electron distribution and its influence on the molecule's stability and reactivity.
Prediction of Gas-Phase Stabilities of Related Species
Quantum chemical methods can predict the gas-phase stabilities of this compound and related chemical species. By calculating thermodynamic properties such as heats of formation and Gibbs free energies, the relative stabilities of different isomers, conformers, and reaction intermediates can be determined. researchgate.netacs.org For instance, in related benzyl (B1604629) halides, theoretical calculations have been used to determine the rotational barriers and the most stable conformations, indicating that the conformation where the C-X (X=Cl, Br, I) bond is perpendicular to the aromatic plane is energetically favorable. cdnsciencepub.com These computational predictions are valuable for understanding reaction mechanisms where the stability of intermediates plays a key role.
Molecular Dynamics and Simulation Studies of Reaction Pathways
Molecular dynamics (MD) simulations offer a way to study the time-evolution of chemical reactions involving this compound. fiveable.me These simulations model the movements of atoms over time, providing a dynamic picture of how reactants transform into products. fiveable.mescience.gov By simulating the reaction under various conditions, researchers can gain insights into the detailed mechanism of a reaction, including the role of solvent molecules and the identification of transient intermediates and transition states. numberanalytics.comnih.gov For example, MD simulations can be employed to visualize the trajectory of a nucleophile attacking the electrophilic carbonyl carbon of this compound, revealing the concerted or stepwise nature of the reaction pathway. researchgate.net
Computational Catalysis in Reactions Involving this compound
Computational methods are increasingly used to design and understand catalysis in reactions where this compound or similar acyl halides are reactants. rsc.orgnih.gov DFT calculations can be used to model the interaction of the reactant with a catalyst, whether it be a transition metal complex in homogeneous catalysis or an active site on a solid surface in heterogeneous catalysis. xaktly.comosti.gov These models can elucidate the reaction mechanism at the catalytic center, identify the rate-determining step, and predict how modifications to the catalyst structure could improve its efficiency and selectivity. For instance, in palladium-catalyzed carbonylation reactions of benzyl halides, computational studies can help to understand the synergistic effects of ligands and reactants on the reductive elimination step, a crucial part of the catalytic cycle. acs.org
In Silico Approaches for Ligand Design and Optimization Derived from this compound
The phenylacetyl scaffold is a common motif in molecules with biological activity. In silico methods, a cornerstone of computer-aided drug design (CADD), are extensively used to design and optimize ligands derived from structures related to this compound. wjpmr.comglobalresearchonline.net Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict the binding affinity of a ligand to a biological target, such as an enzyme or receptor. nih.govresearchgate.net Starting from a lead compound that may be structurally related to this compound, computational chemists can systematically modify the structure—for example, by adding or substituting functional groups—and then use computational tools to evaluate how these changes affect the molecule's predicted biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). wjpmr.comglobalresearchonline.netrsc.org This iterative process of design and evaluation can significantly accelerate the discovery of new drug candidates. nih.gov
Kinetic and Thermodynamic Computational Analysis of Chemical Transformations
Computational chemistry provides a framework for the quantitative analysis of the kinetics and thermodynamics of chemical transformations involving this compound. sdewes.orgundip.ac.id By calculating the potential energy surface for a reaction, chemists can identify the transition states and intermediates. researchgate.net From the energies of these species, key thermodynamic parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction can be determined. sdewes.org Kinetic parameters, including the activation energy (Ea) and the pre-exponential factor (A), can also be calculated using theories like Transition State Theory (TST). undip.ac.idresearchgate.net These computational results allow for the prediction of reaction rates and equilibrium constants, providing a deeper understanding of the factors that control the outcome of a chemical reaction. researchgate.net For example, a computational study on the transacylation of phenylacetic acid acyl glucuronides found an excellent correlation between calculated activation energies and experimentally observed reaction rates. researchgate.net
Analytical Techniques for Characterization and Purity Assessment of Phenylacetyl Bromide in Research
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the structural elucidation of Phenylacetyl bromide, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of this compound. The proton (¹H) NMR spectrum provides distinct signals that correspond to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.2–7.4 ppm. The methylene (B1212753) (–CH₂) protons, which are situated between the phenyl group and the carbonyl group, are characteristically observed at a chemical shift of approximately δ 3.8 ppm. vulcanchem.com These signals are crucial for verifying the core structure of the compound.
In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) of the acyl bromide group is expected to produce a signal in the downfield region, typically between δ 170–175 ppm, which is characteristic of carbonyl carbons in acid halides. vulcanchem.com The combination of ¹H and ¹³C NMR data allows for a comprehensive structural assignment.
Table 1: Characteristic ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons (C₆H₅–) | 7.2–7.4 (multiplet) |
| Methylene Protons (–CH₂–) | ~3.8 (singlet) |
Data sourced from research findings. vulcanchem.com
Mass Spectrometry (MS) for Identification and By-Product Analysis
Mass Spectrometry (MS) is a powerful technique used to confirm the molecular weight and identify impurities in samples of this compound. In mass analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ for this compound would correspond to its molecular weight (approximately 198 g/mol and 200 g/mol for the ⁷⁹Br and ⁸¹Br isotopes, respectively).
MS is also critical for the analysis of by-products that may arise during synthesis. For instance, in the synthesis of this compound from Phenylacetic acid, MS can detect unreacted starting material or by-products from side reactions. While specific studies on this compound by-products are limited, analysis of related syntheses demonstrates that MS can identify products from thermal degradation or unwanted side reactions, which is crucial for ensuring the purity of the final product. researchgate.netresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most prominent absorption band in its IR spectrum is the strong carbonyl (C=O) stretch, which appears around 1720 cm⁻¹. This absorption is characteristic of an acyl halide. Another key absorption is the carbon-bromine (C-Br) bond stretch, which is typically found in the fingerprint region at approximately 560 cm⁻¹. vulcanchem.com The presence of these distinct bands provides strong evidence for the formation of this compound.
Table 2: Key Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Carbonyl (C=O) Stretch | 1720 |
| Carbon-Bromine (C-Br) Stretch | 560 |
Data sourced from spectroscopic studies. vulcanchem.com
Ultraviolet-Visible (UV-Vis) spectroscopy can be applied to analyze compounds containing chromophores. This compound, with its benzene ring, absorbs UV light. While specific UV-Vis spectral data for this compound is not extensively detailed in the literature, the technique is generally useful for quantitative analysis or for monitoring reactions involving the aromatic system.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities and for determining the purity of research samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the purity of this compound and identifying volatile by-products from its synthesis. nsf.gov In this technique, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph. Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification.
A typical GC analysis of a this compound sample would show a primary peak corresponding to the product at a specific retention time. Any additional peaks would indicate impurities, which can be identified by their unique mass spectra. researchgate.net This method is particularly useful for detecting residual starting materials or solvents from the synthesis process. For instance, in reactions involving this compound, GC-MS has been used to identify the products formed. nsf.gov
High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound in research samples, especially for non-volatile impurities. nih.govnih.gov A common approach would involve reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
In a typical HPLC analysis, a solution of the this compound sample is injected into the system. The components are separated based on their affinity for the stationary phase. A UV detector is commonly used for detection, as the phenyl group in this compound absorbs UV light. The purity of the sample is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram. This method is widely used to ensure the purity of compounds in chemical research and pharmaceutical development. bjbms.org
Advanced Purity Assessment Methodologies
The precise determination of purity is critical in the research and application of this compound. Advanced analytical techniques provide the necessary sensitivity and specificity to identify and quantify impurities, ensuring the compound meets stringent quality standards. These methodologies go beyond simple characterization, offering detailed insights into the nature and quantity of contaminants.
Coulometric Titration for Impurity Determination
Coulometric titration is an absolute analytical method that can be employed for the determination of specific impurities in chemical substances. The technique relies on the quantitative reaction of the analyte with a titrant that is generated electrochemically at a constant current. The amount of substance reacted is then calculated from the total charge passed, using Faraday's law of electrolysis. This eliminates the need for standard solution preparation and titer determination. azom.com
For a compound like this compound, coulometric titration can be particularly useful for quantifying impurities that are reactive with electrochemically generated bromine. The principle involves the generation of bromine (Br₂) from a bromide-containing electrolyte. azom.comxylemanalytics.com This generated bromine then reacts with certain impurities, such as compounds with unsaturated C=C double bonds. azom.com
The endpoint of the titration is typically detected biamperometrically using a polarized indicator electrode. When all the reactive impurities have been consumed, an excess of free bromine appears in the solution, causing a sharp change in current and signaling the end of the titration. xylemanalytics.com The total charge (current multiplied by time) required to reach this endpoint is directly proportional to the amount of impurity present. xylemanalytics.com While direct application data on this compound is not prevalent, the method's utility for determining the bromine index (a measure of unsaturation) in hydrocarbons is well-established and based on the same principle. azom.comxylemanalytics.comscribd.com A general method for the coulometric titration of alkylphenols with anodically generated bromine has also been described, showcasing the technique's adaptability. nih.gov
Table 1: Principles of Coulometric Bromine Titration
| Parameter | Description | Relevance to Impurity Analysis |
| Titrant Generation | Bromine (Br₂) is generated in situ from a bromide salt solution via electrolysis at a constant current. | Provides a highly accurate and controllable source of titrant without the need for standardization. azom.com |
| Reaction | The electro-generated bromine selectively reacts with specific impurities (e.g., unsaturated compounds). | Allows for the quantification of specific types of reactive contaminants in the this compound sample. azom.com |
| Endpoint Detection | A dual platinum indicator electrode detects the first excess of unreacted bromine in the solution. | Offers a sensitive and precise determination of the titration's completion point. xylemanalytics.com |
| Quantification | Based on Faraday's Law, the total charge passed is used to calculate the absolute amount of impurity. | An absolute determination method, enhancing the accuracy and reliability of the impurity assessment. nih.gov |
Ion Chromatography for Halide Impurity Analysis
Ion Chromatography (IC) is a powerful and versatile analytical technique for the separation and quantification of ionic species. It is exceptionally well-suited for determining halide impurities, such as bromide (Br⁻) and chloride (Cl⁻) ions, which may be present in this compound due to its synthesis or degradation. IC offers significant advantages in speed and accuracy compared to classical wet chemical methods for halide analysis. thermofisher.com
The fundamental principle of IC involves the separation of ions on a stationary phase column with ion-exchange properties. innovatechlabs.com A liquid eluent carries the sample through the column, where ions are separated based on their affinity for the ion-exchange resin. innovatechlabs.com After separation, the ions pass through a suppressor system to reduce the background conductivity of the eluent, thereby enhancing the signal from the analyte ions, which are then measured by a conductivity detector. thermofisher.com
For a comprehensive analysis of total halide content, a technique called Combustion Ion Chromatography (CIC) can be employed. In this process, the this compound sample is first combusted in an oxygen-rich atmosphere. innovatechlabs.com This combustion converts the covalently bound bromine into a soluble ionic form (hydrohalic acid), which is then collected in an absorption solution. This solution is subsequently injected into the ion chromatograph for separation and quantification of the bromide ion. innovatechlabs.com This method is highly sensitive and can identify multiple halogens simultaneously. innovatechlabs.com
Table 2: Ion Chromatography for Halide Impurity Detection
| Step | Description | Purpose |
| Sample Preparation (Optional) | For total bromine, the sample undergoes combustion in an oxygen bomb to convert organic bromine to ionic bromide (Br⁻). For free halide ions, simple dissolution may suffice. innovatechlabs.com | To ensure all halide content is in a form amenable to IC analysis. |
| Injection & Separation | The sample solution is injected into the IC system and passes through an anion-exchange column. | Halide ions (e.g., Br⁻, Cl⁻) are separated from each other and from other anions in the sample matrix. innovatechlabs.comresearchgate.net |
| Suppression | The eluent from the column passes through a suppressor to lower background conductivity. | Increases the signal-to-noise ratio for the analyte ions, leading to higher sensitivity. thermofisher.com |
| Detection & Quantification | The separated ions are detected by a conductivity detector. The area of the resulting peak in the chromatogram is proportional to the ion's concentration. innovatechlabs.com | To identify and quantify the specific halide impurities present in the sample. |
Differential Scanning Calorimetry (DSC) for Phase Purity Assessment
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. sgs-institut-fresenius.denetzsch.com It is a powerful tool for assessing the purity of crystalline organic compounds like this compound. The method is based on the principle that impurities depress and broaden the melting point of a pure substance, an effect described by the Van't Hoff equation. nih.gov
In a DSC experiment, a small amount of the sample is heated at a constant rate. sgs-institut-fresenius.de The instrument records the energy required to maintain the sample at the same temperature as an inert reference. As the sample melts, it absorbs energy (an endothermic process), resulting in a peak on the DSC thermogram. sgs-institut-fresenius.de For a highly pure compound, this melting peak is sharp and occurs at a distinct temperature. nih.gov The presence of impurities leads to a lower onset temperature of melting and a broader peak shape.
By analyzing the shape of the melting peak, the purity of the sample can be calculated. nih.gov DSC is considered an absolute method for purity determination for compounds that are at least 98% pure and exhibit stable, sharp melting behavior without decomposition in the melting range. nih.gov It provides valuable information on the phase purity, complementing chromatographic techniques that measure chemical purity. sgs-institut-fresenius.denih.gov
Table 3: Application of DSC in Purity Assessment
| DSC Parameter | Observation in this compound | Interpretation |
| Melting Point (Tₘ) | A sharp, well-defined endothermic peak. | Indicates a high degree of crystalline order and purity. nih.gov |
| Peak Broadening | A broad melting peak observed over a wider temperature range. | Suggests the presence of impurities, which disrupt the crystal lattice. nih.gov |
| Melting Point Depression | The onset of melting occurs at a lower temperature than for a high-purity reference standard. | A classic indicator of the presence of soluble impurities in the sample. nih.gov |
| Enthalpy of Fusion (ΔH) | The area under the melting peak, which can be compared to literature values for the pure substance. | Can provide information on the degree of crystallinity. sgs-institut-fresenius.de |
Quantitative Analytical Approaches in Academic Research
In academic research, the quantitative analysis of this compound and related compounds relies heavily on modern chromatographic techniques, which offer high resolution, sensitivity, and specificity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the cornerstones of quantitative analysis. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds. For a compound like this compound, a reverse-phase HPLC method would typically be developed. In this approach, the compound is separated on a nonpolar stationary phase with a polar mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. researchgate.net For quantitative purposes, a calibration curve is constructed by analyzing standards of known concentration, allowing the concentration in an unknown sample to be determined accurately. The development of HPLC methods for related impurities in similar bromide-containing active pharmaceutical ingredients has been successfully demonstrated. researchgate.net
Gas Chromatography (GC) is another powerful separation technique, ideal for volatile and thermally stable compounds. This compound itself can be analyzed by GC. Alternatively, derivatization techniques may be employed to enhance volatility or detection sensitivity. For instance, related compounds have been analyzed by GC after derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) to create derivatives that are highly sensitive to electron capture detection (GC-ECD) or amenable to GC-MS analysis. science.gov Coupling GC with a mass spectrometer (GC-MS) provides definitive identification based on the mass-to-charge ratio of the fragmented molecule, in addition to quantification.
In research settings, these techniques are used to monitor reaction progress, determine the yield of a synthesis, and establish the purity profile of the final product with high accuracy. oup.com
Table 4: Overview of Quantitative Chromatographic Methods
| Technique | Principle | Applicability for this compound | Detection Method |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net | Suitable for quantifying this compound and its non-volatile impurities or degradation products. | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) |
| GC | Separation of volatile components in a gaseous mobile phase based on partitioning with a stationary phase. | Applicable for the direct analysis of this compound and other volatile components in a sample. | Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD) |
| GC-MS | Combines the separation power of GC with the identification capabilities of MS. science.gov | Provides definitive structural confirmation and highly sensitive quantification of this compound and its impurities. | Mass Spectrometer |
Future Directions and Emerging Research Avenues for Phenylacetyl Bromide
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For phenylacetyl bromide and its derivatives, research is moving beyond traditional bromination techniques toward more environmentally benign and efficient processes.
A significant area of development is the use of metal-free catalytic systems. For instance, research has demonstrated an efficient metal-free strategy for sp3 C-H bond oxidation to construct various heterocyclic compounds. clockss.org In this process, an α-bromoketone is oxidized in an I2/DMSO system to form a 2-oxo-2-phenylacetyl bromide intermediate in situ. This reactive intermediate is then captured by o-substituted anilines to produce benzothiazinones, benzoxazinones, and quinoxalinones under mild conditions. clockss.org This method avoids the use of heavy metal catalysts, reducing waste and environmental impact.
Another promising green chemistry approach involves photocatalysis. Covalent Organic Frameworks (COFs) have been developed as highly effective heterogeneous photocatalysts. preprints.orgpreprints.org Recent studies have shown that specific benzodiazole-based COFs can achieve near-quantitative yields (98%) for the reductive dehalogenation of phenacyl bromide derivatives in as little as one hour under blue LED irradiation. preprints.orgpreprints.org This technology demonstrates significant potential for application to this compound, offering a sustainable, light-driven method for its transformations. preprints.orgpreprints.org
The table below summarizes key findings in the sustainable synthesis of this compound derivatives.
| Methodology | Key Features | Catalyst/Reagent System | Product Class | Reference |
| Metal-Free sp3 C-H Bond Oxidation | Avoids heavy metals, mild conditions, one-pot | I2/DMSO | Heterocycles (e.g., Quinoxalinones) | clockss.org |
| Photocatalytic Dehalogenation | High efficiency, rapid reaction, uses visible light | Covalent Organic Frameworks (COFs) | Dehalogenated ketones | preprints.orgpreprints.org |
Exploration of New Reaction Pathways and Mechanistic Discoveries
This compound's reactivity is being harnessed in novel multicomponent reactions (MCRs) to build complex molecular architectures efficiently. These reactions, where multiple reactants combine in a single step, are highly valued for their atom economy and ability to generate chemical diversity.
One emerging pathway is the three-component synthesis of tetra-substituted pyrroles. Research has shown that this compound can react with aliphatic amines and dimethyl or diethyl acetylenedicarboxylates, catalyzed by ZnO nanorods, to produce these highly functionalized pyrroles. nih.gov This reaction, however, was noted to be unsuccessful with less nucleophilic anilines, indicating specific mechanistic constraints that warrant further investigation. nih.gov
The synthesis of sulfur-containing heterocycles is another active area. A facile, one-pot synthesis has been developed for 1-(4-Substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone compounds by reacting this compound derivatives with 1-methyl-1H-tetrazole-5-thiol in the presence of potassium carbonate. tandfonline.comtandfonline.com Mechanistic studies suggest that such reactions proceed via nucleophilic substitution, offering a straightforward route to novel tetrazole derivatives with potential biological activities. tandfonline.comtandfonline.com
Furthermore, the in situ generated 2-oxo-2-phenylacetyl bromide intermediate, mentioned previously, presents a fascinating reactive species. A plausible mechanism involves its capture by o-substituted anilines, followed by dehydration and dehydrobromination to yield various heterocyclic systems. clockss.org Understanding and controlling the formation and reactivity of such transient intermediates is a key avenue for future mechanistic discoveries.
Integration with Advanced Computational Modeling for Predictive Chemistry
The synergy between experimental work and computational modeling is accelerating chemical discovery. For this compound, advanced computational tools are being used to predict its behavior and to design novel molecules with desired properties, particularly in the field of drug discovery.
A notable example is the use of this compound as a starting fragment in the semi-automated protein inhibitor design algorithm, AutoGrow 3.0. nih.gov In a study targeting the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), 2-phenylacetyl bromide was used as an initial building block. The algorithm first predicted its binding affinity to the protein target (−7.0 kcal/mol) using AutoDock Vina for scoring. nih.gov Then, through computationally simulated reactions, AutoGrow "grew" this initial fragment into a more complex and potent inhibitor with a significantly improved predicted binding affinity of −10.1 kcal/mol. nih.gov This demonstrates the power of predictive chemistry to rapidly identify and optimize lead compounds from simple, reactive precursors like this compound.
The table below illustrates the progression of computational inhibitor design starting from this compound.
| Compound Stage | Predicted Binding Affinity (kcal/mol) | Computational Method/Tool | Target Protein | Reference |
| Initial Fragment (2-phenylacetyl bromide) | -7.0 | AutoGrow 3.0 / Vina | PPARγ | nih.gov |
| Optimized Inhibitor (after 6 generations) | -10.1 | AutoGrow 3.0 / Vina | PPARγ | nih.gov |
This integration of computational screening and automated synthesis planning allows researchers to explore vast chemical spaces efficiently, prioritizing the most promising derivatives of this compound for actual synthesis and testing.
Applications in Emerging Areas of Organic and Materials Chemistry
The unique reactivity of this compound makes it a valuable tool in synthesizing molecules for emerging applications in both organic and materials chemistry.
In organic chemistry, its role as a precursor in the synthesis of complex, polycyclic, and heterocyclic molecules is expanding. It has been utilized in the synthesis of enediynes through coupling with alkynyl sulfonamides, showcasing its utility in constructing complex carbon skeletons. ucl.ac.uk It also serves as a starting material in multicomponent reactions for creating diverse scaffolds such as pyrazoles and triazolo-thiadiazines, which are of significant interest in medicinal chemistry. beilstein-journals.org The synthesis of amide derivatives from this compound is another area of focus, with applications in the development of selective enzyme inhibitors. tandfonline.comresearchgate.net
In materials chemistry, the application of this compound is linked to the development of functional materials. The photocatalytic systems using COFs for the dehalogenation of its derivatives highlight a dual role: this compound acts as a substrate, and the COF is the advanced material enabling the reaction. preprints.orgpreprints.org This points towards a future where reactions involving this compound are integral to the characterization and application of new catalytic materials. While direct applications in polymer science are less documented for this compound compared to its isomer phenacyl bromide, its ability to participate in diverse reactions suggests potential for its use in creating specialized monomers or functionalizing polymer chains.
Q & A
Q. What are the critical safety protocols for synthesizing and handling phenylacetyl bromide in laboratory settings?
this compound is a lachrymator and requires strict safety measures. Use inert-atmosphere techniques (e.g., Schlenk lines) to minimize exposure to moisture and oxygen, as hydrolysis releases corrosive HBr gas . Always work in a fume hood with PPE: nitrile gloves, goggles, and acid-resistant lab coats. Emergency procedures include flushing eyes/skin with water for 15 minutes and immediate medical consultation for inhalation . Storage should be in airtight, amber glass containers under anhydrous conditions (e.g., molecular sieves) at 2–8°C .
Q. What is the optimal method for small-scale synthesis of this compound?
A common approach involves bromination of phenylacetic acid derivatives. For example:
- React phenylacetyl chloride with HBr gas in anhydrous diethyl ether at 0°C for 4 hours.
- Use catalytic AlCl₃ (1–2 mol%) to accelerate the reaction, but avoid excess to prevent side reactions like electrophilic aromatic substitution .
- Purify via fractional distillation under reduced pressure (boiling point ~65–68°C at 15 mmHg) to remove unreacted starting materials and HBr byproducts .
Advanced Research Questions
Q. How does the triplet-state energy of this compound influence its applications in photochemical reactions?
this compound has a high triplet energy (65.5 kcal/mol), exceeding common photosensitizers like [Ir(ppy)₃] (58.1 kcal/mol). This enables its use as a triplet energy acceptor in energy-transfer catalysis. For example, in [2+2] photocycloadditions, pair it with a sensitizer like Michler’s ketone (61.0 kcal/mol) to avoid energy back-transfer . Note that competing pathways (e.g., radical formation) may arise if the sensitizer’s triplet energy exceeds 65.5 kcal/mol.
Q. What strategies mitigate competing hydrolysis and nucleophilic substitution reactions in synthetic applications?
Hydrolysis (to phenylacetic acid) and unwanted substitutions (e.g., with amines) are major challenges. Methodological solutions include:
- Solvent choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize the acyl bromide intermediate .
- Temperature control : Conduct reactions at –20°C to slow hydrolysis kinetics .
- Activation additives : Employ silver salts (AgNO₃) to precipitate bromide ions, shifting equilibrium toward substitution .
Q. How can this compound be utilized in polymer functionalization?
It serves as an acylating agent to introduce aromatic groups into polymers. For example:
- Functionalize polyethyleneimine (PEI) by reacting this compound with free amine groups in a 1:5 molar ratio (PEI:reagent) in DCM at 25°C.
- Monitor functionalization via ¹H NMR (disappearance of NH peaks at δ 2.5–2.7 ppm and emergence of aryl signals at δ 7.2–7.5 ppm) .
- Applications include creating amphiphilic polymers for drug delivery or catalytic supports.
Q. What analytical techniques are most effective for characterizing this compound and its reaction products?
- Purity analysis : Use GC-MS with a non-polar column (e.g., DB-5) to detect residual solvents or decomposition products (retention time ~8.2 minutes) .
- Structural confirmation : ¹³C NMR should show a carbonyl signal at δ 170–175 ppm and a C-Br signal at δ 30–35 ppm .
- Quantitative bromine content : Perform elemental analysis or ion chromatography to verify Br⁻ absence (indicating successful purification) .
Contradictions and Resolutions
- Discrepancy in bromination yields : Some protocols recommend AlCl₃ catalysis , while others note AlCl₃ may induce side reactions (e.g., ring bromination). Resolution: Use substoichiometric AlCl₃ (≤2 mol%) and monitor reaction progress via TLC .
- Triplet energy utilization : While this compound’s high triplet energy enables energy transfer, its photostability is lower than aryl chlorides. Pre-saturate solutions with argon to suppress photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
